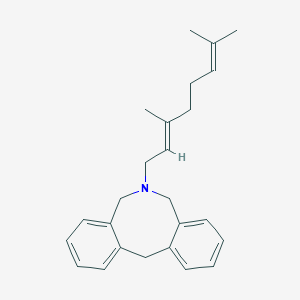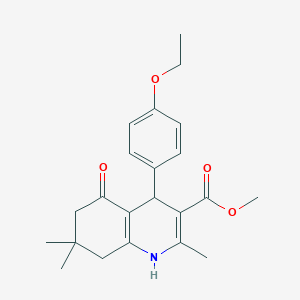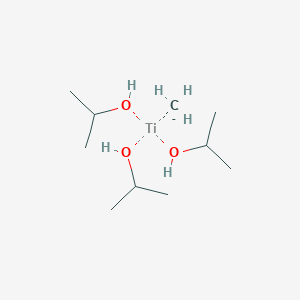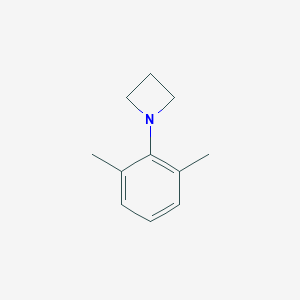![molecular formula C3H6NNa6O9P3 B102379 Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt CAS No. 15505-05-2](/img/structure/B102379.png)
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt, commonly known as NTA-Na6, is a chelating agent that is widely used in various scientific research applications. NTA-Na6 is a water-soluble compound that is used to bind metal ions in solution, making it an essential tool for many laboratory experiments. In
Mecanismo De Acción
NTA-Na6 acts as a chelating agent by binding metal ions in solution. The NTA-Na6 molecule contains three carboxylic acid groups and one amine group, which allows it to bind metal ions through coordination bonds. The binding of metal ions by NTA-Na6 results in the formation of a stable complex, which prevents the metal ions from reacting with other molecules in solution.
Biochemical and Physiological Effects:
NTA-Na6 has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTA-Na6 has several advantages for laboratory experiments. It is a water-soluble compound that is easy to handle and store. It is also a cost-effective chelating agent that is widely available. However, NTA-Na6 has some limitations. It can only bind metal ions with a certain coordination number, which limits its use in some experiments. NTA-Na6 is also not suitable for experiments involving living organisms, as it is toxic to cells.
Direcciones Futuras
There are several future directions for the use of NTA-Na6 in scientific research. One area of research is the development of new chelating agents that can bind a wider range of metal ions. Another area of research is the use of NTA-Na6 in the development of new radiopharmaceuticals for medical imaging. Additionally, research is being conducted to explore the use of NTA-Na6 in the purification of enzymes and other proteins.
Métodos De Síntesis
The synthesis of NTA-Na6 involves the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in the presence of water. The reaction results in the formation of NTA-Na6, which is a hexasodium salt of NTA. The synthesis of NTA-Na6 is a simple and cost-effective process, making it a popular choice for many laboratory experiments.
Aplicaciones Científicas De Investigación
NTA-Na6 is widely used in scientific research applications. It is commonly used as a chelating agent to bind metal ions in solution. NTA-Na6 is used in the purification of proteins, DNA, and RNA. It is also used in the analysis of metal ions in environmental samples. NTA-Na6 is also used in the preparation of radiopharmaceuticals for medical imaging.
Propiedades
Número CAS |
15505-05-2 |
|---|---|
Nombre del producto |
Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt |
Fórmula molecular |
C3H6NNa6O9P3 |
Peso molecular |
430.94 g/mol |
Nombre IUPAC |
hexasodium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.6Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;;/q;6*+1/p-6 |
Clave InChI |
NRNLPGTZUDJACV-UHFFFAOYSA-H |
SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
15505-05-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



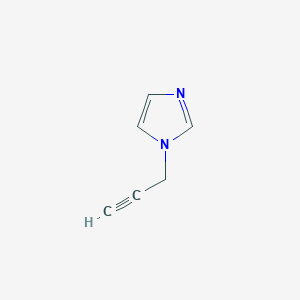
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)



